molecular formula C18H30N2O2 B7629858 1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one

1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one

Cat. No. B7629858
M. Wt: 306.4 g/mol
InChI Key: JMUPIRYOCYSJEQ-UHFFFAOYSA-N
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Description

1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one, also known as ASD-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ASD-1 is a spirocyclic compound that contains a piperidine ring and an azaspirodecane ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one acts as a dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to these receptors. This leads to a decrease in dopamine signaling in the brain, which can have therapeutic effects in neurological disorders. 1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one has also been shown to have some affinity for other receptors, such as the serotonin 5-HT2A receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects:
1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one has been shown to have various biochemical and physiological effects, including a decrease in dopamine signaling in the brain, a decrease in locomotor activity, and an increase in prolactin secretion. The compound has also been shown to have some effects on other neurotransmitter systems, such as serotonin and norepinephrine. These effects are thought to contribute to the potential therapeutic applications of 1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one in neurological disorders.

Advantages and Limitations for Lab Experiments

1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one has several advantages for lab experiments, including its high affinity for dopamine D2 receptors, its potential use as a radioligand in imaging studies, and its ability to selectively target specific neurotransmitter systems. However, there are also some limitations to the use of 1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one in lab experiments, such as its potential off-target effects on other receptors and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one, including the development of more efficient and scalable synthesis methods, the investigation of the compound's potential therapeutic applications in other neurological disorders, such as addiction and depression, and the development of more selective and potent compounds based on the structure of 1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one. Another future direction is the investigation of the potential use of 1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one can be synthesized using various methods, including the reaction of 8-bromo-1-oxaspiro[4.5]decane with piperidine-1-carboxylic acid, followed by the reaction of the resulting compound with propionyl chloride. Another method involves the reaction of 8-azaspiro[4.5]decane-8-carboxylic acid with piperidine, followed by the reaction of the resulting compound with acetic anhydride and propionic anhydride. The purity of the synthesized compound can be confirmed using various analytical techniques, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of these disorders. 1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one has also been investigated for its potential use as a radioligand in positron emission tomography imaging studies.

properties

IUPAC Name

1-[2-(8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-2-16(21)20-12-6-3-7-15(20)17(22)19-13-10-18(11-14-19)8-4-5-9-18/h15H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPIRYOCYSJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCC1C(=O)N2CCC3(CCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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